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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068

An In-depth Technical Guide to BI-167107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-167107, a potent and long-
acting agonist for the 32 adrenergic receptor (32AR). The document details its chemical
properties, mechanism of action, and key experimental applications, serving as a vital resource
for professionals in pharmacological research and drug development.

Core Compound Data

BI-167107 is a high-affinity, full agonist that has been instrumental in advancing our
understanding of G-protein-coupled receptor (GPCR) structure and function.[1][2] Its high
potency and slow dissociation rate have made it a valuable tool for biophysical and structural
studies, particularly in the crystallization of the active state of the B2AR.[2][3]

Property Value Source
CAS Number 1202235-68-4 [1][4][5][6]
Molecular Weight 370.44 g/mol [51[7]
Molecular Formula C21H26N204 [6]
Appearance White to off-white solid [1107]
Purity >98% (HPLC) [6]
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Mechanism of Action and Signaling Pathway

BI-167107 functions as a full agonist at the 32 adrenergic receptor, a member of the class A
family of GPCRs.[2][8] Upon binding, it stabilizes the active conformation of the receptor,
leading to the activation of the downstream signaling cascade.[8] This is initiated by the
coupling of the activated receptor to the stimulatory G protein (Gs).[8] Subsequently, Gs
activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (CAMP). The
increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then
phosphorylates various downstream targets, leading to a cellular response.

The interaction of BI-167107 with the B2AR binding pocket is characterized by extensive polar
interactions between the carbonyl oxygen, amine, and hydroxyl groups of the ligand and key
residues such as Ser2035.42, Ser2075.46 in transmembrane helix 5 (TM5), Asn2936.55 in
TM6, and Tyr3087.35 in TM7.[8]
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BI-167107 activated B2AR signaling pathway.

Receptor Binding Affinity and Selectivity

BI-167107 exhibits a very high affinity for the f2AR with a dissociation constant (Kd) of 84 pM.
[1][5][8] It is important to note that BI-167107 is not a selective 32AR agonist.[2][9] It also
demonstrates significant activity at other adrenergic receptors.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15619068?utm_src=pdf-body
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://www.benchchem.com/product/b15619068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://www.benchchem.com/product/b15619068?utm_src=pdf-body-img
https://www.benchchem.com/product/b15619068?utm_src=pdf-body
https://www.benchchem.com/product/b15619068?utm_src=pdf-body
https://www.medchemexpress.com/bi-167107.html
https://www.targetmol.com/compound/bi-167107
https://pmc.ncbi.nlm.nih.gov/articles/PMC3058308/
https://www.benchchem.com/product/b15619068?utm_src=pdf-body
https://www.opnme.com/molecules/beta2ar-agonist-bi-167107
https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_beta2AR_agonist.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Target Activity IC50 / Kd Source
B2 Adrenergic )

Full Agonist Kd: 84 pM [1][5]18]
Receptor (B2AR)
1 Adrenergic .

Agonist IC50: 3.2 nM [2][4]
Receptor (B1AR)
0l1A Adrenergic )

Antagonist IC50: 32 nM [4]
Receptor (alA)
5-HT1B Antagonist IC50: 0.25 uM
5-HT1A Agonist IC50: 1.4 uM [2]
D2S Agonist IC50: 5.9 uM [2]
5-HT transporter Antagonist IC50: 6.1 uM [2]
u (MOP) Agonist IC50: 6.5 uM [2]
Dopamine transporter ~ Antagonist IC50: 7.2 uM [2]

Experimental Protocols

BI-167107 has been utilized in a variety of experimental settings to probe GPCR function and
structure. Below are generalized methodologies for key experiments.

1. Radioligand Binding Assays
o Objective: To determine the binding affinity (Kd) of BI-167107 for the B2AR.
o Methodology:

o Prepare membranes from cells overexpressing the B2AR.

o Incubate the membranes with increasing concentrations of a radiolabeled antagonist (e.g.,
[3H]dihydroalprenolol).

o In parallel, perform competitive binding experiments by co-incubating the membranes and
radioligand with increasing concentrations of unlabeled BI-167107.
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o Separate bound from free radioligand by rapid filtration.
o Quantify the radioactivity of the filters using liquid scintillation counting.

o The Kd is calculated by analyzing the competition binding data using non-linear regression
analysis (e.g., Cheng-Prusoff equation).

. CAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of BI-167107 as a 32AR agonist.
Methodology:
o Culture cells expressing the 2AR.

o Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP
degradation.

o Stimulate the cells with increasing concentrations of BI-167107 for a defined period.

o Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit
(e.g., ELISA, HTRF).

o Plot the cAMP concentration against the log of the BI-167107 concentration and fit the
data to a sigmoidal dose-response curve to determine the EC50.

. X-ray Crystallography

Objective: To determine the three-dimensional structure of the B2AR in its active state,
bound to BI-167107.

Methodology:

o Overexpress and purify the B2AR, often with modifications to enhance stability (e.qg.,
fusion to T4 lysozyme).

o To stabilize the active conformation, the purified receptor is incubated with BI-167107 and
a stabilizing binding protein, such as a Gs protein or an engineered nanobody.[8][10]
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o The receptor-ligand-nanobody complex is then subjected to crystallization trials under
various conditions.

o Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

o The resulting electron density map is used to build and refine the atomic model of the
complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BI-167107 CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619068#bi-167107-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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